Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is known for its unique structure, which includes a cyclopropylmethyl group and a 4-methoxyphenyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride typically involves the reaction of cyclopropylmethylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride can be compared with other similar compounds, such as:
Cyclopropylmethylamine: Lacks the 4-methoxyphenyl group, resulting in different chemical and biological properties.
4-Methoxyphenylamine: Lacks the cyclopropylmethyl group, leading to different reactivity and applications.
Cyclopropylmethyl-(4-chlorophenyl)amine hydrochloride:
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-6-4-10(5-7-11)12-8-9-2-3-9;/h4-7,9,12H,2-3,8H2,1H3;1H |
InChI Key |
KCGPWCKIPJGNBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.